

Application Notes and Protocols for Labeling Peptides with 9-Anthracenepropionic Acid

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Compound of Interest

Compound Name: 9-Anthracenepropionic acid

Cat. No.: B134796

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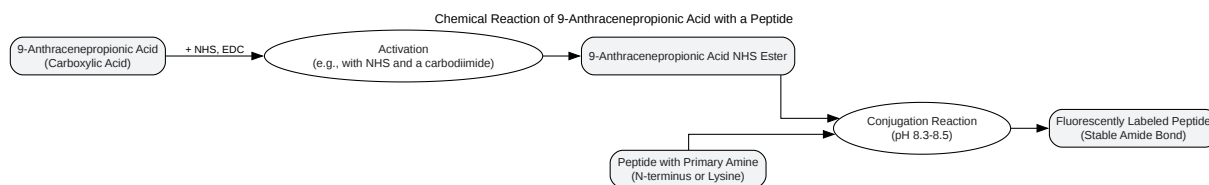
Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of biochemical and cellular research fields, including enzyme activity assays, receptor binding studies, fluorescence microscopy, and high-throughput screening.[1][2] The covalent attachment of a fluorophore to a peptide allows for sensitive and non-radioactive detection of its localization, interaction, and processing.[1] **9-Anthracenepropionic acid** is a fluorescent probe that can be conjugated to peptides to leverage its distinct spectral properties for such applications.

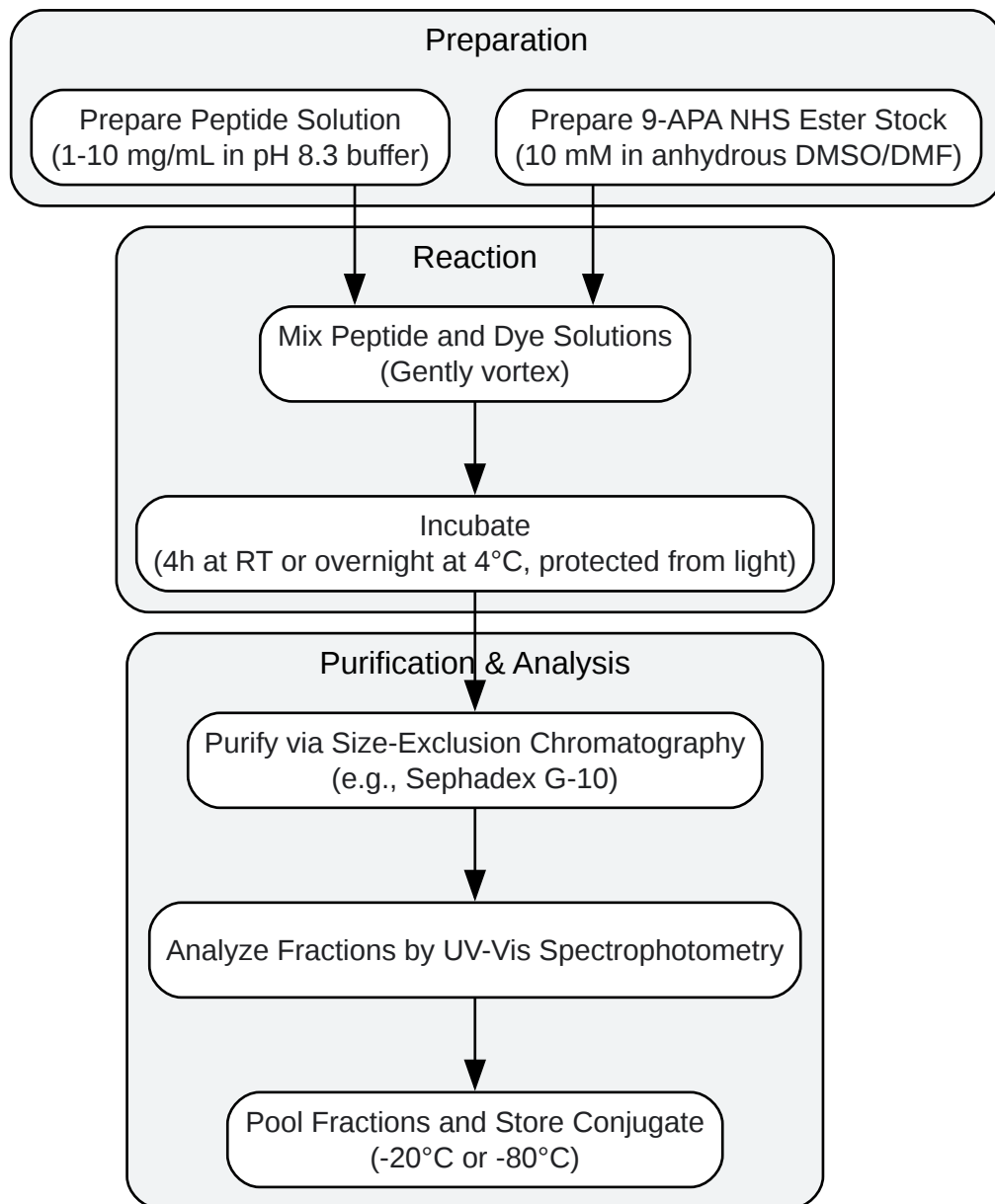
This document provides a detailed protocol for the covalent labeling of peptides with **9-Anthracenepropionic acid**. The most common and robust method for this conjugation is through the reaction of an activated form of the carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester, with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues.[3][4] This results in the formation of a stable amide bond.[5]

Chemical Reaction Workflow

The labeling process involves a two-step conceptual workflow. First, the carboxylic acid of **9-Anthracenepropionic acid** is activated, often to an NHS ester. This activated ester is then reacted with the peptide in a suitable buffer to form the stable peptide-dye conjugate.



Experimental Workflow for Peptide Labeling



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